Tert-butyl 5-bromopyridazin-4-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-bromopyridazin-4-ylcarbamate is an organic compound with the molecular formula C10H13BrN2O2. It is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. The tert-butyl group and the bromine atom attached to the pyridazine ring make this compound a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromopyridazin-4-ylcarbamate typically involves the bromination of pyridazine followed by the introduction of the tert-butyl carbamate group. One common method starts with the bromination of pyridazine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 5-bromopyridazine is then reacted with tert-butyl isocyanate to form this compound under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 5-bromopyridazin-4-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding pyridazin-4-ylcarbamate.
Oxidation Reactions: Oxidation can lead to the formation of pyridazin-4-ylcarbamate derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 5-aminopyridazin-4-ylcarbamate, 5-thiopyridazin-4-ylcarbamate, etc.
Reduction: Formation of pyridazin-4-ylcarbamate.
Oxidation: Formation of pyridazin-4-ylcarbamate derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5-bromopyridazin-4-ylcarbamate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules, enzyme inhibitors, and receptor antagonists.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of polymers, agrochemicals, and other materials with specific properties
Wirkmechanismus
The mechanism of action of tert-butyl 5-bromopyridazin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites. The presence of the bromine atom and the tert-butyl carbamate group enhances its binding affinity and selectivity towards the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 5-iodopyridazin-4-ylcarbamate
- Tert-butyl 5-chloropyridazin-4-ylcarbamate
- Tert-butyl 5-fluoropyridazin-4-ylcarbamate
Uniqueness
Tert-butyl 5-bromopyridazin-4-ylcarbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its iodinated, chlorinated, and fluorinated counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C9H12BrN3O2 |
---|---|
Molekulargewicht |
274.11 g/mol |
IUPAC-Name |
tert-butyl N-(5-bromopyridazin-4-yl)carbamate |
InChI |
InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-7-5-12-11-4-6(7)10/h4-5H,1-3H3,(H,11,13,14) |
InChI-Schlüssel |
RRWAVHDBPJFWPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CN=NC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.